

Technical Guide: Structural Elucidation of 2-Ethyl-5-methylhexanamide

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Compound of Interest

Compound Name: 2-Ethyl-5-methylhexanamide

Cat. No.: B1211977

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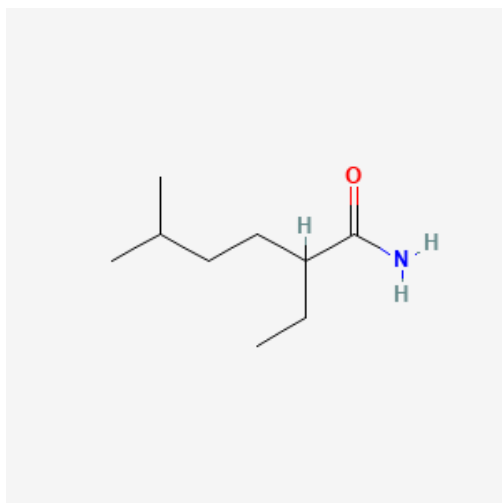
Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The definitive identification and structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of **2-Ethyl-5-methylhexanamide**. The protocols and data presented herein serve as a standard workflow for the characterization of small organic molecules, utilizing fundamental spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile:

- IUPAC Name: **2-Ethyl-5-methylhexanamide**[\[1\]](#)
- Molecular Formula: $C_9H_{19}NO$ [\[1\]](#)
- Molecular Weight: 157.25 g/mol [\[1\]](#)



- Chemical Structure:

Source: PubChem CID 59353[1]

Predicted Spectroscopic Data

Due to the absence of specific published experimental spectra for **2-Ethyl-5-methylhexanamide**, the following data is predicted based on established chemical principles and spectral databases for analogous structures. These tables provide the expected values that would be used to confirm the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.[2]

Table 1: Predicted ^1H -NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.5 - 6.5	Broad (br) s	2H	-C(O)NH ₂
~ 2.1 - 2.3	Multiplet (m)	1H	H-2
~ 1.5 - 1.7	Multiplet (m)	2H	H-8 (CH ₂)
~ 1.4 - 1.5	Multiplet (m)	1H	H-5
~ 1.1 - 1.3	Multiplet (m)	4H	H-3, H-4
~ 0.90	Triplet (t)	3H	H-9 (CH ₃)

| ~ 0.88 | Doublet (d) | 6H | H-6, H-7 (2xCH₃) |

Table 2: Predicted ¹³C-NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 175 - 180	C-1 (C=O)
~ 45 - 50	C-2
~ 38 - 42	C-4
~ 30 - 35	C-3
~ 28 - 32	C-8 (CH ₂)
~ 27 - 31	C-5
~ 22 - 25	C-6, C-7

| ~ 11 - 14 | C-9 (CH₃) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][4] For a primary amide, key characteristic peaks are expected.[5]

Table 3: Predicted FTIR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~ 3350 & 3170	Strong	N-H Asymmetric & Symmetric Stretch	Primary Amide (NH ₂)
2955, 2870	Strong	C-H Stretch	Alkane (CH ₃ , CH ₂)
~ 1650	Strong	C=O Stretch (Amide I)	Primary Amide

| ~ 1620 | Strong | N-H Scissoring (Amide II)| Primary Amide |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and fragmentation patterns useful for structural elucidation.^{[6][7]}

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z (Mass-to-Charge Ratio)	Predicted Identity of Fragment
157	[M] ⁺ (Molecular Ion)
142	[M - NH ₃] ⁺
114	[M - C ₃ H ₇] ⁺ (Loss of isopropyl)
87	[C ₄ H ₉ CO] ⁺
72	[CH(CH ₂ CH ₃)CONH ₂] ⁺ (McLafferty Rearrangement)

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data necessary for the structural elucidation of **2-Ethyl-5-methylhexanamide**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of the **2-Ethyl-5-methylhexanamide** sample.^{[8][9]}
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.^[9]
 - Transfer the solution to a clean, dry 5 mm NMR tube.^[8]
- Instrument Parameters (for a 500 MHz Spectrometer):

- ^1H -NMR:
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds.
 - Accumulate 16-32 scans for a high signal-to-noise ratio.
- ^{13}C -NMR:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
 - Accumulate 1024-4096 scans, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum using the solvent peak (CDCl_3 at 77.16 ppm).
 - Integrate all peaks in the ^1H spectrum and identify peak multiplicities.

FTIR Spectroscopy Protocol

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol and allowing it to dry completely.

- Acquire a background spectrum of the clean, empty ATR crystal.^[10] This will be automatically subtracted from the sample spectrum.
- Instrument Parameters:
 - Place a small amount of the neat **2-Ethyl-5-methylhexanamide** sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage.^[10]
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
 - Set the instrument to scan from 4000 cm^{-1} to 400 cm^{-1} .
 - Co-add 32-64 scans to improve the signal-to-noise ratio.
 - Set the resolution to 4 cm^{-1} .
- Data Processing:
 - The instrument software will perform a Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum.
 - Identify and label the wavenumbers of significant absorption bands.

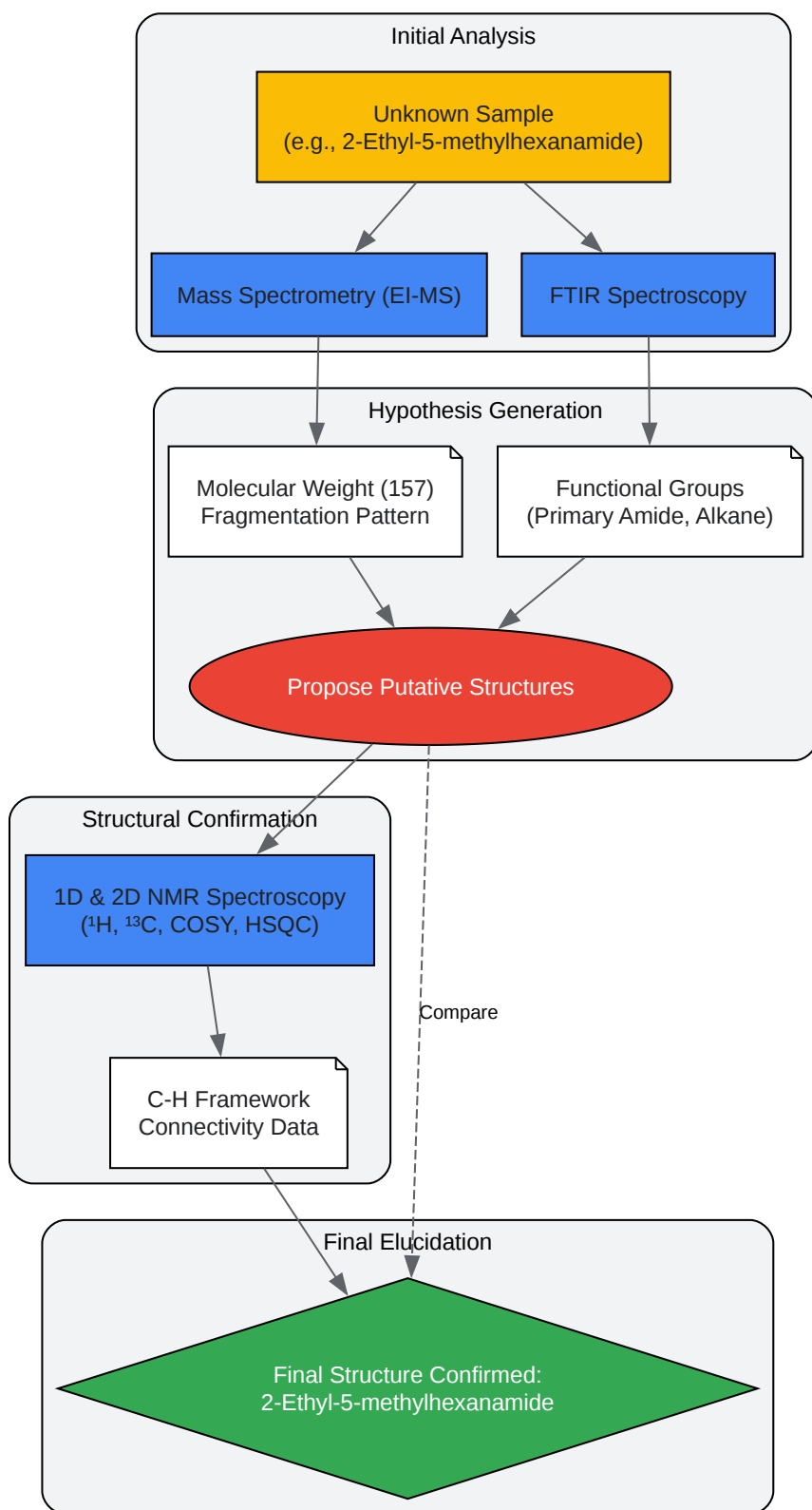
Mass Spectrometry Protocol (GC-EI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Ethyl-5-methylhexanamide** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.

- Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).[6]
 - Ionization Energy: 70 eV.[6][11]
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion ($[M]^+$).
 - Analyze the fragmentation pattern and propose structures for the major fragment ions.
 - Compare the obtained spectrum with spectral libraries for confirmation, if available.

Visualization of Analytical Workflow

The logical process for elucidating the structure of an unknown compound follows a systematic workflow, integrating data from multiple analytical techniques.



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Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

The structural elucidation of **2-Ethyl-5-methylhexanamide** is systematically achieved through the combined application of NMR, FTIR, and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the predicted values presented in this guide, researchers can unambiguously confirm the molecular structure of the target compound. This workflow represents a fundamental and robust approach applicable to the characterization of a wide range of small organic molecules in the field of chemical and pharmaceutical research.

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